Diethyl thiophene-2,5-dicarboxylate

説明

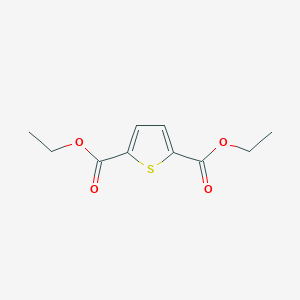

Diethyl thiophene-2,5-dicarboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

作用機序

Target of Action

Diethyl thiophene-2,5-dicarboxylate has been found to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein tyrosine kinase that is often overexpressed in many types of cancers . It plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cancer cell proliferation . The exact molecular interactions between the compound and EGFR are still under investigation.

Biochemical Pathways

The inhibition of EGFR by this compound affects several downstream signaling pathways involved in cell proliferation and survival . These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . By disrupting these pathways, the compound can effectively reduce the growth and survival of cancer cells .

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell proliferation . In vitro studies have shown that it is more effective against certain cancer cell lines than some well-known standards, such as gefitinib and erlotinib . For instance, in MCF-7 and A549 cells, one of the synthesized derivatives was found to be 4.42 and 4.12 times more active than erlotinib, respectively .

準備方法

Synthetic Routes and Reaction Conditions: Diethyl thiophene-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of thiophene-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Reagents like bromine or chlorine can be used under controlled conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, chlorine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

科学的研究の応用

Diethyl thiophene-2,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic drugs.

Industry: It is used in the production of organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

類似化合物との比較

- Dimethyl thiophene-2,5-dicarboxylate

- Thiophene-2,5-dicarboxylic acid

- Thieno[3,2-b]thiophene-2,5-dicarboxylate

Comparison: Diethyl thiophene-2,5-dicarboxylate is unique due to its ester functional groups, which can influence its reactivity and solubility compared to its dimethyl or acid counterparts. The presence of ethyl groups can also impact the compound’s physical properties, making it more suitable for certain applications in organic electronics and materials science.

生物活性

Diethyl thiophene-2,5-dicarboxylate (DETD) is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the synthesis, evaluation, and potential applications of DETD, particularly focusing on its anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula . The compound can be synthesized through various methods involving thiophene derivatives and carboxylic acid derivatives. The synthesis often employs standard organic reactions such as esterification and condensation reactions.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of DETD and its derivatives. A notable research effort focused on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives, which demonstrated significant antiproliferative activity against various cancer cell lines including:

- Breast Cancer : Compounds derived from DETD exhibited IC50 values significantly lower than the standard chemotherapeutic agent Doxorubicin (DOX). For instance, compound 2j showed potent activity against T47D breast cancer cells with an IC50 of 4.6 μM compared to DOX's 15.5 μM .

- Cervical and Endometrial Cancer : Similar compounds were tested against HeLa (cervical) and Ishikawa (endometrial) cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Antimicrobial Activity

The antimicrobial properties of DETD derivatives have also been extensively studied. In vitro evaluations indicated strong activity against various pathogens:

- Bacterial Strains : Compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some derivatives exhibiting significant inhibition zones .

- Fungal Infections : The efficacy against Candida albicans was also assessed, highlighting the broad-spectrum antimicrobial potential of DETD derivatives .

Antiviral Activity

In addition to anticancer and antimicrobial properties, DETD has shown potential antiviral effects. Research indicated that certain derivatives could inhibit influenza virus strains (H1N1 and H3N2), with IC50 values comparable to established antiviral drugs like oseltamivir .

Data Summary

The following table summarizes the biological activity findings for selected DETD derivatives:

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| 2j | T47D | 4.6 | Anticancer |

| 2j | E. coli | - | Antimicrobial |

| 3g | H3N2 | 1.81 | Antiviral |

| 3n | A549 | - | Induces apoptosis |

Case Study 1: Anticancer Evaluation

A study synthesized a series of thiophene-based compounds, including DETD derivatives, which were screened for their antiproliferative effects on several cancer cell lines. The results indicated that these compounds could potentially serve as lead molecules in developing new cancer therapies due to their selective cytotoxicity towards tumor cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

In another investigation, a library of DETD derivatives was tested for antimicrobial activity against both bacterial and fungal pathogens. The findings revealed that specific modifications in the chemical structure significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design efforts .

特性

IUPAC Name |

diethyl thiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLYMTHZDUYMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282702 | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61755-85-9 | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61755-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the most efficient synthetic route for producing Diethyl thiophene-2,5-dicarboxylate according to the research?

A1: The research [] outlines a direct synthetic route for this compound (Ⅰb) involving the reaction of thiophene with carbon tetrachloride and ethanol, catalyzed by ferrous acetate. The reaction is performed under reflux conditions with an optimized molar ratio of reactants and catalyst. This method reportedly achieves a high yield (95.2%) of the desired product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。